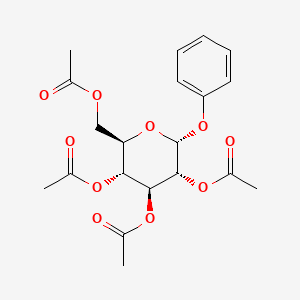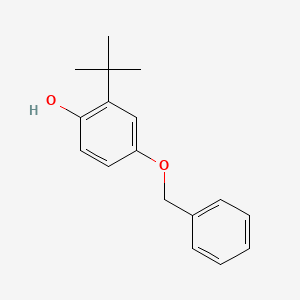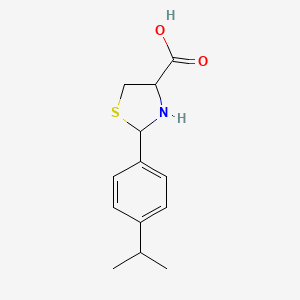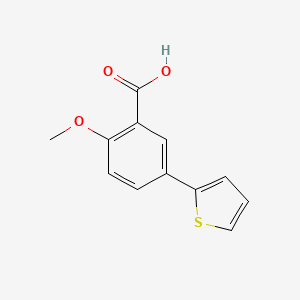
Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside
説明
Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside is a biochemical reagent involved in the synthesis of glycosides and glycosidase inhibitors with potential anti-cancer properties . It is used as a substrate for enzyme assays . The molecular formula is C20H24O10 .
Synthesis Analysis
This compound is essential for the synthesis of complex carbohydrates, which play key roles in several biological events . Phenyl 1-thio-glycosides and related thioglycosides have been extensively used for the synthesis of complex oligosaccharides .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula C20H24O10 . The average mass is 424.399 Da and the monoisotopic mass is 424.136932 Da .Chemical Reactions Analysis
This compound is used as a substrate for enzymatic reactions involved in glycobiology studies . It serves as an essential component in the synthesis of carbohydrate-based inhibitors and glycosidase probes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 491.4±45.0 °C at 760 mmHg, and a flash point of 212.0±28.8 °C . The molar refractivity is 100.3±0.4 cm3 .科学的研究の応用
Synthesis of Branched Oligosaccharides
Phenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside plays a significant role in the synthesis of branched oligosaccharides. It has been effectively used in chemical synthesis processes, including the creation of protected branched-tetrasaccharide thioglycosides. These compounds are critical intermediates for synthesizing complex branched oligosaccharides (Motawia, Olsen, Møller, & Marcussen, 1994).
Glycosylation Processes
The compound is integral to various glycosylation processes. For instance, it has been used in the synthesis of specific saccharides, such as N-acetylglucosamine-containing structures, which are key in producing complex oligosaccharides with potential biological applications (Lay, Manzoni, & Schmidt, 1998).
Electrosynthesis of Disaccharides
In the field of electrosynthesis, phenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside has been used for synthesizing disaccharides. This approach is crucial for producing specific disaccharide derivatives, offering a selective and efficient method for bond formation in carbohydrate chemistry (Mallet, Meyer, Yvelin, Jutand, Amatore, & Sinaÿ, 1993).
Synthesis of Glucopyranoside Derivatives
The compound has been used in the preparation of phenylpropenoid β-d-glucopyranoside congeners, which are important in creating both natural and unnatural glucopyranoside analogues. This synthesis is pivotal for exploring new chemical entities and potentially bioactive compounds (Kishida & Akita, 2005).
Applications in Solid-State Chemistry
Phenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside is also significant in solid-state chemistry, particularly in the study of crystal structures and NMR analysis. Its derivatives provide insights into molecular interactions and conformational dynamics in the solid state (Temeriusz, Gubica, Rogowska, Paradowska, Cyranski, 2005).
Star-Shaped Polymer Synthesis
The compound is utilized in the synthesis of star-shaped polystyrenes with glucose in the chain-end and core. This application is essential in the field of polymer science, where specific molecular architectures are designed for unique properties and functionalities (Kaga, Yamane, Narumi, Satoh, & Kakuchi, 2004).
Safety and Hazards
作用機序
Mode of Action
It is known that the compound is involved in the synthesis of glycosides and glycosidase inhibitors . Glycosides and glycosidase inhibitors play crucial roles in various biological processes, including cellular communication, immune response, and pathogen defense.
Biochemical Pathways
The compound is involved in the biochemical pathways related to the synthesis of glycosides and glycosidase inhibitors . These pathways are essential for various biological processes, including cellular communication, immune response, and pathogen defense.
Result of Action
It is known that the compound has antimicrobial properties and is used for studying bacterial and fungal pathogens .
特性
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19-,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKPFIHCMIKXMU-OBKDMQGPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-{[4-hydroxy-5-(phenylsulfonyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B3130275.png)



![1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine](/img/structure/B3130325.png)


![N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B3130340.png)

![9-[(2R)-2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine](/img/structure/B3130352.png)




